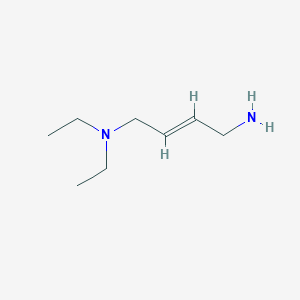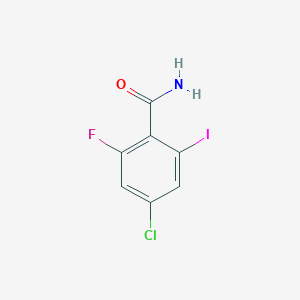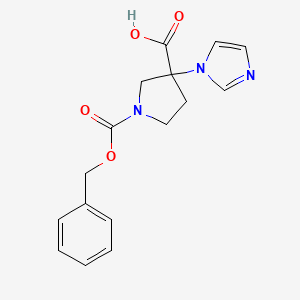
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of four amino groups and two propoxy groups attached to the anthracene-9,10-dione core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Propoxylation: The propoxy groups are introduced at the 2 and 7 positions through etherification reactions using propyl alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The amino and propoxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxy derivatives, and various substituted anthraquinones, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of 1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione involves its interaction with molecular targets through its amino and propoxy groups. These functional groups enable the compound to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The pathways involved may include inhibition of specific enzymes, disruption of cellular processes, and generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)-9,10-anthraquinone: Similar structure with butoxypropoxy groups instead of propoxy groups.
1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of propoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione is unique due to its specific combination of amino and propoxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable for applications requiring specific electronic and optical characteristics.
Eigenschaften
CAS-Nummer |
88601-64-3 |
|---|---|
Molekularformel |
C20H24N4O4 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H24N4O4/c1-3-5-27-11-7-9(21)13-15(17(11)23)20(26)16-14(19(13)25)10(22)8-12(18(16)24)28-6-4-2/h7-8H,3-6,21-24H2,1-2H3 |
InChI-Schlüssel |
SYPOSVXJCDUDJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCC)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


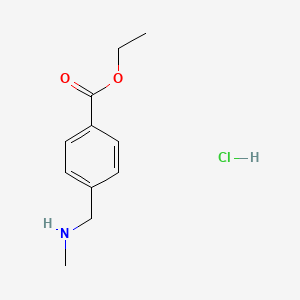
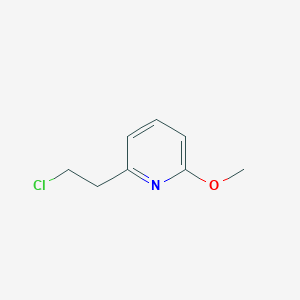
![1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13124001.png)
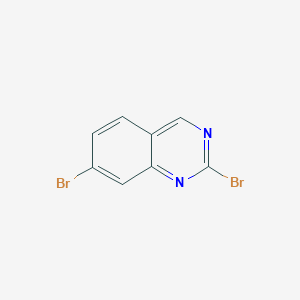


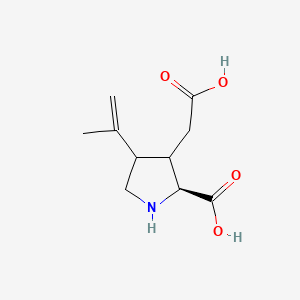
![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)

